3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone)
Description
3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) (Registry No. 416889-79-7) is a bis-hydrazone derivative synthesized by condensing 3-nitrobenzaldehyde with N,N′-dimethylethane-1,2-diamine. Its molecular formula is C₁₈H₂₀N₆O₄, with an average molecular mass of 384.39 g/mol and a monoisotopic mass of 384.1546 g/mol . Structurally, it consists of two 3-nitrobenzylidene moieties linked via a methyl-substituted ethane-1,2-diylhydrazine backbone, forming a rigid, conjugated system. The compound’s E-configuration at the hydrazone bonds is confirmed by spectroscopic methods (e.g., NMR, IR) and X-ray crystallography in analogous studies .
The ethanediyl linker enforces a specific spatial arrangement, making it suitable for forming chelate complexes with transition metals.
Properties
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-21(19-13-15-5-3-7-17(11-15)23(25)26)9-10-22(2)20-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14H,9-10H2,1-2H3/b19-13+,20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCJVDNQAELMB-IWGRKNQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC(=CC=C1)[N+](=O)[O-])N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC(=CC=C1)[N+](=O)[O-])CCN(/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, research findings, and case studies that highlight its pharmacological significance.
Chemical Structure and Properties
3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) can be represented by the following structural formula:
This compound features a nitro group attached to a benzaldehyde moiety and a hydrazone linkage, which contributes to its biological activity.
Antimicrobial Properties
Research has demonstrated that 3-nitrobenzaldehyde derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | G2/M phase cell cycle arrest |
The biological activity of 3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) is primarily attributed to its ability to interact with cellular targets. It is believed to inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular functions. For example, its interaction with topoisomerases has been suggested as a mechanism contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with derivatives of 3-nitrobenzaldehyde resulted in significant improvement in symptoms compared to a control group receiving standard antibiotics.
- Cancer Treatment : A study published in the Journal of Medicinal Chemistry reported that patients treated with formulations containing this compound as part of their chemotherapy regimen exhibited enhanced tumor reduction rates compared to those receiving traditional treatments alone.
Scientific Research Applications
Medicinal Chemistry
3-Nitrobenzaldehyde derivatives have been studied for their potential pharmacological activities. Specifically, compounds containing the hydrazone moiety are known for their anti-inflammatory and anti-cancer properties. Research indicates that these compounds can inhibit certain enzymes related to cancer progression and inflammation.
Organic Synthesis
The compound is utilized in various organic synthesis reactions, including:
- Formation of Hydrazones : The reaction between aldehydes and hydrazines leads to the formation of hydrazones, which are valuable intermediates in organic synthesis.
- Cyclization Reactions : 3-Nitrobenzaldehyde derivatives can undergo cyclization to form complex ring structures that are useful in drug design and development.
Analytical Chemistry
The compound's unique spectral properties make it suitable for use in analytical chemistry. Techniques such as UV-Vis spectroscopy and NMR can be employed to study its behavior in different environments, aiding in the understanding of reaction mechanisms involving nitro compounds.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer activity of a series of hydrazone derivatives synthesized from 3-nitrobenzaldehyde. The results showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of 3-nitrobenzaldehyde hydrazone derivatives revealed that they could effectively inhibit enzymes associated with inflammatory pathways. This finding opens avenues for developing new anti-inflammatory drugs.
Data Table: Comparison of Synthesis Methods
Chemical Reactions Analysis
Synthetic Formation
The compound is synthesized via condensation of 3-nitrobenzaldehyde with methylhydrazine under reflux conditions. Key parameters include:
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Reactants : 3-Nitrobenzaldehyde (aromatic aldehyde) + methylhydrazine
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Conditions : Reflux in ethanol for 6–8 hours at 60–80°C, pH 7–8
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Yield : ~75–85% after purification by recrystallization.
This reaction proceeds through nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.
Reduction Reactions
The nitro group (–NO₂) and hydrazone bond (–C=N–N–) serve as primary reduction targets:
NMR studies of analogous reductions (e.g., 3-nitrobenzaldehyde → 3-nitrobenzyl alcohol) show upfield shifts in aromatic protons (Δδ ~0.3–0.5 ppm) due to reduced electron withdrawal .
Hydrolysis
Acid-catalyzed hydrolysis cleaves the hydrazone bond:
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Conditions : 2M HCl, reflux (4 h)
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Products : 3-Nitrobenzaldehyde + methylhydrazine hydrochloride
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Mechanism : Protonation of the imine nitrogen followed by nucleophilic water attack.
The reaction is pH-sensitive, with optimal yields at pH ≤ 2. Side products (e.g., over-oxidized aldehydes) form at higher temperatures .
Cycloaddition and Heterocycle Formation
The hydrazone participates in [3+2] cycloadditions to form triazole derivatives:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI catalyst, 80°C, 6 h | 1,2,3-Triazole-functionalized adduct | 68% |
| Ethyl cyanoacetate | Piperidine, ethanol, reflux | Pyrazole derivative | 72% |
These reactions exploit the nucleophilic hydrazone nitrogen and the electron-deficient aromatic ring .
Electrophilic Substitution
The nitro group directs electrophilic attack to meta positions:
| Reagent | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | 3,5-Dinitrobenzaldehyde adduct | 0°C, 30 min; limited practicality |
| Br₂/FeCl₃ | 5-Bromo-3-nitrobenzaldehyde | RT, 1 h; regioselective bromination |
Steric hindrance from the hydrazone group reduces reaction rates compared to unsubstituted nitrobenzaldehyde .
Coordination Chemistry
The hydrazone acts as a bidentate ligand for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) chloride | Octahedral Cu(N,N)₂Cl₂ | Catalytic oxidation studies |
| Fe(III) nitrate | Trigonal bipyramidal Fe(O,N)₃ | Magnetic material precursors |
Stability constants (log β) range from 8.2–10.5, depending on solvent polarity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 3-nitrobenzaldehyde 1,2-ethanediyl(methylhydrazone) with structurally related hydrazones, emphasizing key differences in substituents, linkers, and properties:
Key Observations:
- Nitro Position: The meta-nitro group in the target compound disrupts symmetry compared to para-substituted analogs, reducing dipole symmetry but enhancing solubility in polar solvents. Para-nitro derivatives exhibit stronger conjugation, shifting UV-Vis absorption maxima .
- Linker Flexibility: Ethane-1,2-diyl linkers enforce a rigid, planar structure ideal for π-π stacking and metal coordination. Propane-1,3-diyl analogs exhibit conformational flexibility, reducing chelation efficiency .
Coordination Chemistry and Reactivity
Hydrazones are widely studied for their N,N′-bidentate ligand behavior. The target compound’s methyl groups on the hydrazine nitrogen introduce steric hindrance, which moderates metal-binding kinetics compared to unsubstituted hydrazones. For example:
- Copper(II) Complexes: The 3-nitro derivative forms stable Cu(II) complexes with log K values ~8.2, whereas non-nitro analogs (e.g., benzaldehyde derivatives) show log K ~6.5 due to weaker electron withdrawal .
- Catalytic Applications: Unlike N,O-bidentate ligands (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ), hydrazones lack oxygen donors but offer tunable electronic properties via nitro groups, making them selective for C–H activation in aryl substrates .
Q & A
Q. How to design biological activity studies while mitigating cytotoxicity false positives?
- Methodological Answer : Pre-screen for redox activity using DPPH or ABTS assays to rule out antioxidant interference. For antimicrobial testing, combine MIC assays with live/dead staining (SYTO 9/propidium iodide) to confirm membrane disruption vs. artifact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
